molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No.: B073530
CAS No.: 1117-97-1
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,O-Dimethylhydroxylamine can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The resulting product is then liberated by acid hydrolysis and neutralization .

Industrial Production Methods: In industrial settings, this compound hydrochloride is typically produced by first obtaining a crude product with a purity of ≤95%. This crude product is then purified through recrystallization using methanol. If recrystallization is not feasible, the crude product is dissolved in water, neutralized with a base, and distilled to separate the desired compound .

Chemical Reactions Analysis

Formation of Weinreb Amides

DMHA reacts with carbonyl derivatives (e.g., acid chlorides, anhydrides) to form Weinreb amides, intermediates critical for ketone synthesis:

Reaction with Acid Chlorides

RCOCl+NH OCH CH RC O N OCH CH +HCl\text{RCOCl}+\text{NH OCH CH }\rightarrow \text{RC O N OCH CH }+\text{HCl}

Example :

  • Acryloyl Chloride Acrylic Weinreb Amide
    • Conditions : DCM, 0°C to RT, NaHCO₃.
    • Yield : 65% .

Direct Coupling with Carboxylic Acids

DMHA facilitates one-pot coupling using activating agents like EDC or CDI:
RCOOH+DMHAEDC HClRC O N OCH CH \text{RCOOH}+\text{DMHA}\xrightarrow{\text{EDC HCl}}\text{RC O N OCH CH }

Example :

  • 3-Fluorobenzoic Acid 3-Fluoro-N-methoxy-N-methylbenzamide
    • Yield : 61% .

Reactivity with Carbonyl Compounds

DMHA acts as a nucleophile toward aldehydes and ketones, forming hemiaminals or stable adducts:

Substrate Product Conditions Application
Aldehydesα-Siloxy-Weinreb amidesTMSCl, DMHA, ACN, 0°C to RTKetone synthesis via Stork enamine
DiketonesN-Methoxy-N-methyl enaminonesGrignard reagents, THF, –78°CFunctional group manipulation

Photochemical Reactions

Recent advances highlight DMHA’s role in light-driven couplings:

  • Photochemical Acylation : Carboxylic acids directly react with DMHA under UV light (370 nm) or sunlight, bypassing traditional activating agents .
    • Example : Palmitic acid → Palmitoyl Weinreb amide (82% yield).

Nucleophilic Substitution Reactions

DMHA participates in SN2 reactions with alkyl halides:
RX+DMHAR N OCH CH +HX\text{RX}+\text{DMHA}\rightarrow \text{R N OCH CH }+\text{HX}

Example :

  • 2-Chloroacetamide Synthesis :
    • Conditions : DCM, Et₃N, 0°C to RT.
    • Yield : 90% .

Comparative Analysis of Synthetic Methods

Application Method Advantages Limitations
Weinreb amide synthesisAcid chloride couplingHigh yields, broad substrate compatibilityRequires moisture-free conditions
Direct carboxylic acylationPhotochemical activationNo pre-activation neededLimited to UV-compatible substrates
Nucleophilic substitutionAlkyl halide reactionRapid, scalableCompeting elimination pathways

Scientific Research Applications

Pharmaceutical Applications

N,O-Dimethylhydroxylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from its ability to act as a reducing agent and a source of hydroxylamine.

  • Synthesis of Antimicrobial Agents : Research indicates that this compound can be utilized in the synthesis of antimicrobial agents. For instance, it has been employed in the preparation of hydroxamic acids, which exhibit antibacterial properties .
  • Drug Development : The compound is also significant in drug development processes, particularly in the creation of prodrugs that enhance bioavailability and therapeutic efficacy. Its structural similarity to hydroxylamine allows it to participate in reactions that modify drug structures to improve their pharmacological profiles .

Agricultural Applications

In agriculture, this compound is explored for its potential as a raw material for agrochemicals.

  • Pesticide Production : The compound is involved in the synthesis of pesticides and herbicides. It acts as a precursor for various nitrogen-containing compounds that are effective against pests and weeds .
  • Soil Fertility Enhancement : Studies have shown that this compound can enhance soil fertility by acting as a nitrogen source. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical fertilizer usage .

Environmental Applications

This compound has been studied for its role in environmental remediation.

  • Biodegradation Studies : Recent research has highlighted the ability of certain bacterial strains to degrade this compound, indicating its potential use in bioremediation efforts to treat contaminated environments. For example, Pseudomonas sp. has been identified as capable of degrading this compound effectively .
  • Toxicology Studies : The compound's toxicological profile has been evaluated, revealing its lower methemoglobin formation compared to other hydroxylamines, which suggests a reduced risk when used in industrial applications . This characteristic makes it a candidate for safer alternatives in various chemical processes.

Analytical Applications

This compound is also significant in analytical chemistry.

  • Detection and Quantification : A validated liquid chromatography-mass spectrometry (LC-MS) method has been developed for the determination of this compound in various matrices. This method demonstrates high specificity and sensitivity, which is crucial for monitoring this compound in pharmaceutical formulations and environmental samples .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
PharmaceuticalSynthesis of antimicrobial agentsImportant precursor for hydroxamic acids
Drug developmentEnhances bioavailability and efficacy
AgriculturalPesticide productionPrecursor for nitrogen-containing agrochemicals
Soil fertility enhancementActs as a nitrogen source
EnvironmentalBiodegradation studiesDegradable by Pseudomonas sp., useful for bioremediation
Toxicology studiesLower methemoglobin formation compared to other derivatives
Analytical ChemistryDetection and quantificationLC-MS method shows high specificity and sensitivity

Mechanism of Action

The mechanism of action of N,O-Dimethylhydroxylamine involves its ability to act as a nucleophile in substitution reactions. It reacts with electrophiles such as acid chlorides to form stable intermediates like Weinreb amides. These intermediates can then be further transformed into ketones or aldehydes through subsequent reactions .

Comparison with Similar Compounds

Uniqueness: N,O-Dimethylhydroxylamine is unique due to its dual functionality, having both a methoxy and a methyl group attached to the nitrogen atom. This dual functionality makes it particularly useful in the formation of Weinreb amides, which are versatile intermediates in organic synthesis .

Biological Activity

N,O-Dimethylhydroxylamine (DMHA) is a methylated derivative of hydroxylamine, primarily recognized for its utility in organic synthesis, particularly in the formation of Weinreb amides. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its biological activities and potential applications. This article delves into the biological activity of DMHA, highlighting its biochemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂H₇NO
  • Molecular Weight : 59.09 g/mol
  • CAS Number : 6638-79-5
  • Melting Point : 112-115 °C
  • Boiling Point : 2.9 °C at 760 mmHg
  • Density : 1 g/cm³
  • Solubility : Soluble in water

This compound acts primarily as a nucleophilic reagent, participating in various chemical reactions that can lead to the formation of more complex molecules. Its biological activity can be attributed to several mechanisms:

  • Formation of Weinreb Amides : DMHA is instrumental in synthesizing Weinreb amides, which are vital intermediates in the preparation of ketones and other biologically active compounds.
  • Antimicrobial Activity : Research indicates that DMHA exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or preservatives .
  • Degradation of Environmental Contaminants : DMHA has been identified as a degradation product in microbial processes, particularly in the breakdown of herbicides like linuron . This capability highlights its potential role in bioremediation efforts.

Antimicrobial Properties

A study demonstrated that DMHA possesses significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Neuroprotective Effects

Research has suggested that DMHA may have neuroprotective properties by modulating oxidative stress pathways. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases .

Case Study 1: Synthesis of Weinreb Amides

In a notable study, researchers utilized DMHA to synthesize Weinreb amides from carboxylic acids and amines. The reaction conditions were optimized to yield high purity and yield of the desired products, demonstrating DMHA's effectiveness as a reagent in organic synthesis .

Case Study 2: Microbial Degradation

A specific strain of H. sulfonivorans was identified as capable of degrading this compound effectively. This finding is significant for environmental applications, particularly for the bioremediation of contaminated sites where DMHA is present as a pollutant .

Research Findings

Recent research findings illustrate the diverse applications and biological activities associated with this compound:

StudyFocusFindings
Microbial DegradationIdentified strains capable of degrading DMHA; implications for bioremediation.
NeuroprotectionDemonstrated reduction in oxidative stress-induced neuronal death.
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains; potential for antibiotic development.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,O-dimethylhydroxylamine hydrochloride relevant to experimental design?

this compound hydrochloride (CAS 6638-79-5) is a white crystalline solid with a molecular weight of 97.54 g/mol, melting point of 112–116°C, and logP of 0.95. It is highly soluble in polar solvents like water and alcohols, with a solubility of ≥2.5 mg/mL in DMSO-based formulations (e.g., PEG300, Tween80, and saline mixtures). Its hydrogen bond donor/acceptor counts (2 each) and polar surface area (21.3 Ų) suggest moderate polarity, influencing solvent selection for reaction setups .

Q. How should solubility challenges be addressed for in vitro studies?

For aqueous solubility, prepare stock solutions using sequential solvent addition:

  • DMSO stock : Dissolve at 25–50 mg/mL.
  • Working solution : Dilute with PEG300 (40%), Tween80 (5%), and saline (45%) to achieve 2.5 mg/mL.
  • Alternative : Use 20% SBE-β-CD in saline for improved stability. Heating (<50°C) or sonication is recommended for dissolution issues. Validate solubility empirically due to variable saturation points .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Classified as skin/eye irritant (Category 2) and respiratory irritant (STOT SE 3).
  • Handling : Use PPE (gloves, goggles, fume hood), avoid prolonged storage (risk of decomposition), and comply with federal/local disposal regulations.
  • Storage : Keep in airtight containers, away from oxidizers and strong acids/bases. Monitor degradation via periodic SDS updates .

Advanced Research Questions

Q. How does this compound function in enzymatic nitrogen-nitrogen bond formation?

In PipS-catalyzed reactions, this compound acts as a substrate for heme-dependent enzymes, participating in N–N bond formation. HPLC analyses (λ = 263 nm) post-Fmoc-Cl derivatization confirm its reactivity, yielding distinct product profiles compared to O-methylhydroxylamine or N-benzylhydroxylamine. Mechanistic studies suggest nucleophilic attack at the hydroxylamine oxygen, forming intermediates stabilized by enzyme active-site residues .

Q. What methodological contradictions exist in stability assessments?

  • Contradiction : emphasizes decomposition risks during long-term storage, while reports no significant instability under controlled conditions.
  • Resolution : Stability likely depends on storage environment (humidity, temperature, light). Pre-use analytical validation (e.g., TLC, NMR) is advised to confirm integrity, especially in multi-step syntheses .

Q. How can this compound derivatives enhance aldehyde detection in analytical workflows?

N-substituted hydroxylamines (e.g., this compound) react with aldehydes under mild conditions to form nitrones, detectable via UV or MS without reduction steps. This contrasts with O-substituted analogs requiring oxime reduction. Optimize reaction pH (6–8) and temperature (20–25°C) to minimize side reactions .

Q. What strategies mitigate side reactions in nucleophilic substitutions?

  • Steric hindrance : Methyl groups on N and O reduce unwanted nucleophilic attack at nitrogen.
  • Protecting groups : Use HCl salt forms to stabilize the hydroxylamine moiety during coupling reactions.
  • Kinetic control : Maintain low temperatures (0–4°C) and slow reagent addition to favor mono-substitution .

Q. Methodological Tables

Table 1. Solubility Formulations for In Vitro Studies

Solvent System Concentration Stability Application
10% DMSO + 40% PEG30025.63 mM24 h at 4°CCell culture assays
10% DMSO + 20% SBE-β-CD25.63 mM1 week at 4°CLong-term kinetic studies
10% DMSO + 90% Corn Oil25.63 mM48 h at RTIn vivo formulations
Adapted from .

Table 2. Reaction Optimization for Aldehyde Derivatization

Parameter Optimal Range Impact on Yield
pH6.0–7.5Maximizes nitrone formation
Temperature20–25°CMinimizes hydrolysis
Reaction Time30–60 minBalances completion vs. degradation
Data synthesized from .

Properties

IUPAC Name

N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRKPYFLIYNGWTE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNOC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7NO
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DSSTOX Substance ID

DTXSID5051577
Record name N-Methoxymethylamine
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Molecular Weight

61.08 g/mol
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Boiling Point

42.4 °C
Record name N-Methoxymethylamine
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Vapor Density

379 mm Hg at 25 °C
Record name N-Methoxymethylamine
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Vapor Pressure

379.0 [mmHg]
Record name N-Methoxymethylamine
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Color/Form

Liquid

CAS No.

1117-97-1
Record name N,O-Dimethylhydroxylamine
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Record name N-Methoxymethylamine
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Record name N-METHOXYMETHYLAMINE
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-N-methoxy-N-methylpyridine-2-carboxamide (3-2; 219 mg, 0.89 mmole) in dry THF (4 mL) was added diisobutylaluminum hydride (0.94 mL, 0.94 mmole, 1M solution in CH2Cl2) slowly at −78° C. After 3 hr the mixture was quenched with 1N HCl and stirred vigorously. After 4 hr the mixture was neutralized with 1M NaOH and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give 3-bromopyridine-2-carboxaldehyde and its animal with N,O-dimethylhydroxylamine as a mixture which was used in the next step without purification.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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